N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine
Description
N-[(3-Methylthiophen-2-yl)methyl]oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a 3-methylthiophene moiety linked via a methylene bridge to the amine group at the 4-position of the oxane ring. Its structural uniqueness arises from the combination of a saturated oxygen-containing heterocycle (oxane) and a sulfur-containing aromatic system (thiophene), which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-7-14-11(9)8-12-10-2-5-13-6-3-10/h4,7,10,12H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRQUNHKQAJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine typically involves the reaction of 3-methylthiophene with a suitable amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Thiophen-2-yl)oxan-4-amine
- Structure : The thiophene ring is directly attached to the oxane ring at the 4-position, lacking the methylene bridge and 3-methyl substitution present in the target compound.
- Key Differences :
- Reduced steric hindrance compared to the target compound due to the absence of a methylene spacer.
- Lower lipophilicity (ClogP ≈ 1.2 estimated) compared to the target compound (ClogP ≈ 2.1 predicted), owing to the missing methyl group and shorter chain.
- Applications : Used as an intermediate in pharmaceutical research, though biological activity data are unavailable .
4-(Cyclobutylmethyl)oxan-4-amine
- Structure : Features a cyclobutylmethyl group instead of the thiophene-containing substituent.
- Synthesis : Likely synthesized via alkylation of oxan-4-amine with cyclobutylmethyl halides (method inferred from Safety Data Sheet in ).
- Higher hydrophobicity (ClogP ≈ 2.5) compared to the target compound.
- Applications : Primarily utilized in academic research for exploring structure-activity relationships in amine derivatives .
N-({5-[2-(Difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methyl)oxan-4-amine (Compound 27)
- Structure : A complex derivative where oxan-4-amine is linked to a benzimidazole-pyrimidine hybrid scaffold.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane, yielding 77% after purification ().
- Key Differences :
- The extended aromatic system confers higher molecular weight (MW = 473.5 g/mol) and likely improved binding affinity in biological targets compared to the simpler target compound.
- Reduced synthetic accessibility due to multi-step synthesis.
- Applications : Investigated as a kinase inhibitor precursor in oncology research .
Data Table: Comparative Analysis
Research Findings and Insights
- Synthetic Challenges : The methylene bridge in the target compound may complicate synthesis compared to direct thiophene-oxane linkages (e.g., ). Reductive amination (as in ) or dehydrosulfurization () could be viable routes, but yields and purity are undocumented.
- Structure-Activity Relationships (SAR) :
- Gaps in Knowledge: No data on crystallinity, toxicity, or biological activity of the target compound are available in the provided evidence. Further studies using techniques like SHELXL () for crystallographic analysis or in vitro assays are needed.
Biological Activity
N-[(3-methylthiophen-2-yl)methyl]oxan-4-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a thiophene ring, which may influence its interactions with biological systems, particularly in relation to opioid receptors and other pharmacological targets.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits a range of biological activities, suggesting its potential as a lead compound for drug development. The compound is being investigated for its role as a chemical probe in studying biological pathways, particularly those involving opioid receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. Understanding these pathways is crucial for determining the therapeutic applications of this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including acylation processes that integrate the thiophene structure into the final compound. The characterization of this compound is essential to confirm its structure and purity before biological testing.
Biological Assays
Recent bioassays have demonstrated that derivatives of compounds similar to this compound exhibit significant biological activity. For instance, related compounds have shown promising fungicidal activities with EC50 values indicating effective concentrations at which 50% of the maximum effect is observed.
| Compound Name | Structure Features | Biological Activity | EC50 (mg/L) |
|---|---|---|---|
| 4a | N-(thiophen-2-yl) nicotinamide derivative | Excellent fungicidal activity | 4.69 |
| 4f | N-(thiophen-2-yl) nicotinamide derivative | Higher fungicidal activity than diflumetorim | 1.96 |
Case Studies
In vivo studies have indicated that compounds with similar structural motifs to this compound can exhibit diverse pharmacological effects, including antifungal and potential analgesic properties. For example, derivatives have been tested against various fungal strains, yielding results that suggest strong antifungal efficacy.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other compounds in its class. A comparative analysis reveals that while several compounds share similar features, the thiophene component may impart distinct electronic properties and biological interactions.
| Similar Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Methoxyphenylmethylamine | Contains methoxy group | Potential neuroactive properties |
| 2-(2-Methylpropyl)oxanamine | Similar oxan structure | Investigated for analgesic properties |
| N-(4-Methoxyphenyl)methylamine | Aromatic substitution | Antidepressant-like effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
